(Z)-N'-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide
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Overview
Description
(Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable agent for therapeutic applications, particularly in the treatment of chronic neurodegenerative diseases and melanoma .
Preparation Methods
The synthesis of (Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide involves a series of chemical reactions. One common synthetic route includes the reaction of 5-(trifluoromethyl)thiophene-2-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then reacted with a suitable amidine reagent under specific conditions to yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
(Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens
Scientific Research Applications
(Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its inhibition of nNOS.
Medicine: It has therapeutic potential for treating chronic neurodegenerative diseases and melanoma due to its selective inhibition of nNOS
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide involves its selective inhibition of neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS, preventing the enzyme from catalyzing the production of nitric oxide (NO) from L-arginine. This inhibition reduces the levels of NO, which is implicated in various pathological conditions . The molecular targets and pathways involved include the interaction with the heme group of nNOS and the disruption of electron transfer within the enzyme.
Comparison with Similar Compounds
(Z)-N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide can be compared with other similar compounds, such as:
Thiophene-2-carboximidamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and selectivity.
Aminopyridine inhibitors: These compounds also inhibit nNOS but have different structural features and selectivity profiles
Properties
Molecular Formula |
C6H5F3N2OS |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
N'-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) |
InChI Key |
RJSQUQPTBZJLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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